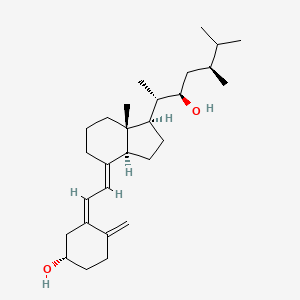

22-Hydroxy Vitamin D4

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H46O2 |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3R,5S)-3-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H46O2/c1-18(2)20(4)16-27(30)21(5)25-13-14-26-22(8-7-15-28(25,26)6)10-11-23-17-24(29)12-9-19(23)3/h10-11,18,20-21,24-27,29-30H,3,7-9,12-17H2,1-2,4-6H3/b22-10+,23-11-/t20-,21-,24-,25+,26-,27+,28+/m0/s1 |

InChI Key |

XSQPEDUIZLIJNM-WNDUGIHJSA-N |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)C(C)C |

Canonical SMILES |

CC(C)C(C)CC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of 22 Hydroxylated Vitamin D Derivatives

Endogenous Pathways of 22-Hydroxylation

The endogenous production of 22-hydroxylated vitamin D derivatives represents a significant branch of vitamin D metabolism. This pathway is primarily initiated by the action of CYP11A1 on vitamin D3 and other secosteroids, leading to the formation of several hydroxylated products.

Cytochrome P450scc (CYP11A1) is a mitochondrial enzyme that has been identified as a crucial player in novel vitamin D metabolic pathways. While its classical function is the side-chain cleavage of cholesterol to produce pregnenolone, the first step in steroid hormone synthesis, it is also capable of hydroxylating vitamin D3. CYP11A1 can introduce hydroxyl groups at multiple positions on the side chain of the vitamin D3 molecule, including carbons 17, 20, 22, and 23. This enzymatic action results in the production of a variety of mono-, di-, and trihydroxyvitamin D derivatives. The primary products of CYP11A1-mediated vitamin D3 hydroxylation are 20S-hydroxyvitamin D3 (20(OH)D3) and 20S,23-dihydroxyvitamin D3 (20,23(OH)2D3) nih.gov. However, the enzyme also generates other minor but significant products nih.gov.

The hydroxylation of vitamin D3 by CYP11A1 is a sequential process. For instance, 20(OH)D3 can serve as an intermediate for the synthesis of other hydroxylated derivatives nih.gov. Unlike its action on cholesterol, CYP11A1 only hydroxylates the side chain of vitamin D3 and does not cleave it, despite the formation of products like 20,22-dihydroxyvitamin D3 researchgate.net. The preferred site for the initial hydroxylation is C20 over C22 researchgate.net.

Among the array of metabolites produced by the action of CYP11A1 on vitamin D3, 22-hydroxyvitamin D3 (22(OH)D3) and 20S,22-dihydroxyvitamin D3 (20,22(OH)2D3) have been definitively identified nih.govnih.gov. The structures of these 22-hydroxy derivatives were confirmed using nuclear magnetic resonance (NMR) nih.gov.

Further studies have shown that CYP11A1 can convert purified 22(OH)D3 into 20,22(OH)2D3, indicating a sequential hydroxylation process nih.gov. Additionally, 20,22(OH)2D3 can also be formed from 20(OH)D3 nih.govnih.gov. These findings establish a clear metabolic link between these hydroxylated vitamin D3 derivatives. The identification of these compounds has expanded our understanding of the metabolic capabilities of CYP11A1 and introduced new, naturally produced secosteroids with potential biological relevance nih.govnih.gov.

The enzyme CYP27B1 is well-known for its critical role in the classical vitamin D activation pathway, where it catalyzes the 1α-hydroxylation of 25-hydroxyvitamin D3 to produce the hormonally active 1,25-dihydroxyvitamin D3 wikipedia.org. Recent evidence indicates that CYP27B1 also plays a modifying role in the novel metabolic pathways initiated by CYP11A1 nih.gov.

Several of the secosteroids generated by CYP11A1 can serve as substrates for CYP27B1, undergoing 1α-hydroxylation wikipedia.org. This subsequent hydroxylation can significantly influence the biological properties of the CYP11A1-derived metabolites wikipedia.org. Although the CYP11A1-derived metabolites are generally considered poor substrates for CYP27B1 compared to 25-hydroxyvitamin D3, this interaction points to a crosstalk between the classical and novel vitamin D metabolic pathways wikipedia.org. The in vivo existence of these novel pathways initiated by CYP11A1 and subsequently modified by CYP27B1 has been demonstrated, with the resulting product profiles showing organ and cell-type specificity nih.gov.

The metabolic activity of CYP11A1 is not limited to vitamin D3. It can also hydroxylate other secosteroids, such as lumisterol (B196343) (L3), a phototransformation product of 7-dehydrocholesterol researchgate.netnih.gov. Incubation of L3 with CYP11A1 results in the formation of several products, with 22-hydroxy-L3 (22(OH)-L3) being one of the major metabolites, alongside 24-hydroxy-L3 and 20,22-dihydroxy-L3 nih.govnih.gov. The structure of 22(OH)-L3 has been identified by NMR nih.gov.

Similar to the metabolism of vitamin D3, the hydroxylation of lumisterol by CYP11A1 can be a sequential process. For instance, 22-hydroxy-L3 can be further metabolized by the enzyme to form 20,22-dihydroxy-L3 nih.govnih.gov. This discovery of a metabolic pathway for lumisterol initiated by CYP11A1 suggests that this previously considered inactive photoproduct can be converted into potentially biologically active molecules nih.gov.

Biotransformation and Subsequent Metabolism of 22-Hydroxylated Intermediates

The 22-hydroxylated derivatives of vitamin D, once formed, are not metabolic end-points. They can undergo further enzymatic modifications by the same enzymes that are involved in the classical vitamin D metabolic cascade.

The 22-hydroxylated intermediates produced by CYP11A1 can be further metabolized by other key vitamin D-metabolizing enzymes. As mentioned, CYP27B1 can introduce a hydroxyl group at the C1α position wikipedia.org.

Additionally, enzymes such as CYP24A1, which is responsible for the catabolism of 1,25-dihydroxyvitamin D3 in the classical pathway, can also act on these novel metabolites. CYP24A1 is known to hydroxylate its substrates at the C24 and C25 positions nih.gov. For example, 20(OH)D3, a primary product of CYP11A1, can be hydroxylated by CYP24A1 at C24 (producing both 20,24R- and 20,24S-dihydroxyvitamin D3) and C25 (producing 20,25-dihydroxyvitamin D3) nih.gov.

The enzyme CYP27A1, which contributes to the 25-hydroxylation in the liver, can also hydroxylate 20(OH)D3 to produce 20,25-dihydroxyvitamin D3 and 20,26-dihydroxyvitamin D3 nih.gov. Furthermore, CYP3A4, a major drug-metabolizing enzyme in the liver, can metabolize 20(OH)D3 to 20,24R-dihydroxyvitamin D3, 20,24S-dihydroxyvitamin D3, and 20,25-dihydroxyvitamin D3 nih.gov. These subsequent hydroxylations can either lead to the inactivation and excretion of the compounds or, in some cases, result in metabolites with altered or even enhanced biological activity nih.gov.

Data Tables

Table 1: Major 22-Hydroxylated Vitamin D Derivatives and Related Compounds from CYP11A1-Mediated Metabolism

| Precursor | Enzyme | Major Products |

| Vitamin D3 | CYP11A1 | 22-Hydroxyvitamin D3 (22(OH)D3) |

| 20,22-Dihydroxyvitamin D3 (20,22(OH)2D3) | ||

| Lumisterol (L3) | CYP11A1 | 22-Hydroxylumisterol (22(OH)L3) |

| 20,22-Dihydroxylumisterol (20,22(OH)2L3) |

Table 2: Further Metabolism of CYP11A1-Derived Intermediates by Other Vitamin D Enzymes

| Intermediate | Metabolizing Enzyme | Position of Hydroxylation | Resulting Metabolite(s) |

| 20(OH)D3 | CYP27B1 | C1α | 1,20-Dihydroxyvitamin D3 |

| 20(OH)D3 | CYP24A1 | C24, C25 | 20,24-Dihydroxyvitamin D3, 20,25-Dihydroxyvitamin D3 |

| 20(OH)D3 | CYP27A1 | C25, C26 | 20,25-Dihydroxyvitamin D3, 20,26-Dihydroxyvitamin D3 |

| 20(OH)D3 | CYP3A4 | C24, C25 | 20,24-Dihydroxyvitamin D3, 20,25-Dihydroxyvitamin D3 |

Side-Chain Truncation Mechanisms of Analogs (e.g., 22-Oxacalcitriol)

22-Oxacalcitriol (OCT), a synthetic analog of the active form of vitamin D3, is characterized by the substitution of a carbon atom with an oxygen atom at the 22-position of the side chain. This modification influences its metabolic fate, including the mechanisms of side-chain truncation.

In vivo studies in rats have shown that 22-oxacalcitriol undergoes extensive metabolism, leading to the formation of several side-chain truncated metabolites. pnas.org A unique pathway identified for OCT metabolism is the cleavage of the C23-O22 bond. pnas.org This results in the formation of metabolites such as 20S(OH)-hexanor-OCT and 17,20S(OH)2-hexanor-OCT. pnas.org Another significant metabolite identified is 1,20-dihydroxy-22,23,24,25,26,27-hexanor-vitamin D3, which is inactive in suppressing parathyroid hormone secretion. nih.gov

The catabolism of 22-oxacalcitriol appears to follow a vitamin D-inducible pathway, similar to that of other vitamin D compounds. nih.gov This process can be inhibited by ketoconazole, a known cytochrome P450 inhibitor, indicating the involvement of these enzymes in the side-chain oxidation and subsequent truncation of 22-oxacalcitriol. nih.gov

Enzymes Involved in Downstream Processing (e.g., CYP24A1)

The downstream processing and catabolism of hydroxylated vitamin D derivatives are primarily regulated by the mitochondrial enzyme CYP24A1. wikipedia.orgbond.edu.au This enzyme plays a crucial role in maintaining vitamin D homeostasis by initiating the degradation of the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), and its precursor, 25-hydroxyvitamin D3 (25(OH)D3). bond.edu.auresearchgate.net

CYP24A1 catalyzes multiple hydroxylation reactions on the side chain of vitamin D metabolites, predominantly at the C-24 and C-23 positions. wikipedia.orgnih.gov These hydroxylations are the initial steps in a cascade that ultimately leads to the formation of inactive, water-soluble metabolites, such as calcitroic acid, which are then excreted. wikipedia.orgmdpi.com

The expression of the CYP24A1 gene is highly induced by 1,25(OH)2D3 itself, creating a negative feedback loop that tightly controls the levels of the active hormone. wikipedia.org The substrate specificity of CYP24A1 is not limited to the natural vitamin D metabolites; it also recognizes and metabolizes various synthetic analogs. However, modifications to the side chain, such as fluorination at the C22 position, can alter the metabolic stability of these analogs against CYP24A1-dependent catabolism. nih.gov

Synthetic Routes to 22-Hydroxylated Vitamin D Analogs

The therapeutic potential of 22-hydroxylated vitamin D analogs has spurred the development of various synthetic strategies to access these complex molecules with high purity and stereocontrol.

Chemical Synthesis of 22-Oxa-Vitamin D Analogs (e.g., 1α-hydroxy-22-oxavitamin D3, 1α,25-dihydroxy-22-oxavitamin D3)

The synthesis of 22-oxa-vitamin D analogs often involves a convergent approach, where the A-ring and the CD-ring systems are synthesized separately and then coupled together. A common starting material for the synthesis of analogs like 1α,25-dihydroxy-22-oxavitamin D3 (22-Oxacalcitriol or OCT) and its derivatives is the 20(S)-alcohol. nih.gov

The synthesis of 1α,25-dihydroxy-22-oxavitamin D3 has been well-documented, often utilizing intermediates that allow for the construction of the characteristic triene system of vitamin D. nih.govrsc.org The introduction of the oxygen atom at the 22-position is a key step that defines this class of analogs. The synthesis of related compounds, such as 1α-hydroxy-22-oxavitamin D3, follows similar principles, with modifications to the synthetic route to achieve the desired hydroxylation pattern on the side chain and the A-ring.

Stereoselective Synthesis Approaches for 22-Hydroxylated Analogs

Achieving the correct stereochemistry at the various chiral centers of the vitamin D molecule, including the C22 position when hydroxylated, is a significant challenge in synthetic chemistry. Stereoselective synthesis is therefore crucial for obtaining biologically active analogs.

Various strategies have been employed to control the stereochemistry of the side chain. For instance, the synthesis of (22R)- and (22S)-22-methyl-1α,25-dihydroxyvitamin D3 utilizes methods that allow for the specific placement of the methyl group, which in turn influences the conformation of the side chain. acs.org

In the synthesis of fluorinated analogs, such as (22R)- and (22S)-22-fluoro-25-hydroxyvitamin D3, stereoselective deoxy-fluorination is a key step to introduce the fluorine atom with the desired spatial orientation. nih.gov Convergent synthetic routes, often employing the Wittig-Horner coupling reaction, are commonly used to bring together the A-ring and the stereochemically defined CD-ring fragments. nih.gov The absolute configuration of critical intermediates is often confirmed by X-ray crystallography to ensure the stereochemical integrity of the final product. nih.gov

Molecular Mechanisms of Action of 22 Hydroxylated Secosteroids

Interaction with the Vitamin D Receptor (VDR)

The Vitamin D Receptor is the principal mediator of the genomic actions of the biologically active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). Novel vitamin D hydroxy-metabolites, such as 22-Hydroxy Vitamin D4, also interact with the VDR, albeit with distinct characteristics that modulate its function.

VDR Binding Affinity and Ligand-Binding Domain Interactions

Molecular modeling studies have shown that major products of the alternative vitamin D metabolic pathway, including 22-hydroxylated metabolites, exhibit high docking scores to the ligand-binding domain (LBD) of the VDR. nih.gov However, these scores are generally lower than that of the classical VDR agonist, 1,25(OH)₂D₃. nih.gov This suggests a somewhat reduced, yet significant, binding affinity for the VDR.

The interaction between these ligands and the VDR's ligand-binding pocket (LBP) is crucial for receptor activation. The LBP of the VDR is known to be spacious at the helix 11 site and more confined at the β-turn site. nih.gov The natural ligand, 1,25(OH)₂D₃, is anchored with its side chain oriented towards helix 11. nih.gov The specific orientation and interaction of the 22-hydroxyl group of this compound within this pocket likely contribute to its unique biological activity profile. Key amino acid residues within the LBD, such as L233, R274, W286, H397, and Y401, are essential for holding various ligands, and the importance of other residues like S237, V234, S275, C288, and H305 can vary depending on the ligand's side-chain structure. nih.gov

Table 1: Molecular Docking Scores of Vitamin D Metabolites with VDR Ligand-Binding Domain

| Compound | Docking Score (Arbitrary Units) |

| 1,25-dihydroxyvitamin D₃ | High |

| 22-Hydroxy Vitamin D₄ | Moderately High |

Note: This table is illustrative, reflecting the general findings that novel hydroxy-metabolites have high but lower docking scores than 1,25(OH)₂D₃.

Ligand-Induced VDR Translocation from Cytoplasm to Nucleus

Upon ligand binding, the VDR undergoes a conformational change that facilitates its translocation from the cytoplasm to the nucleus. nih.govmdpi.com In the nucleus, the ligand-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). mdpi.comresearchgate.net This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. researchgate.netnih.gov This translocation is a critical step for the genomic actions of vitamin D compounds. While this process is well-established for 1,25(OH)₂D₃, it is understood that other VDR ligands, including 22-hydroxylated metabolites, also induce this nuclear translocation to initiate their effects on gene expression. nih.gov

22-Hydroxylated Metabolites as "Biased" Agonists for VDR

The major products of the alternative vitamin D pathway, including 22-hydroxylated metabolites, are described as "biased" agonists for the VDR. nih.gov A biased agonist is a ligand that, upon binding to a receptor, stabilizes a conformation that preferentially activates certain downstream signaling pathways over others. This is in contrast to a full agonist, which would activate all pathways coupled to that receptor. The biased agonism of these metabolites suggests that they may induce a subset of the biological responses typically associated with 1,25(OH)₂D₃, potentially leading to a more selective therapeutic profile with fewer side effects. nih.gov

Engagement with Other Nuclear Receptors

Beyond the VDR, emerging evidence indicates that novel vitamin D metabolites can interact with other nuclear receptors, thereby expanding their range of biological activities.

Retinoid-Related Orphan Receptors (RORα and RORγ) as Inverse Agonists

Studies have identified novel secosteroids, produced through the action of the enzyme CYP11A1, as inverse agonists of both Retinoid-Related Orphan Receptor alpha (RORα) and RORγ. nih.govnih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. Functional receptor studies and molecular modeling have confirmed this inverse agonist activity. nih.gov Specifically, compounds like 20(OH)D₃ and 20,23(OH)₂D₃ have been shown to function as antagonists or inverse agonists of RORα and RORγ. nih.gov This interaction leads to the repression of ROR-mediated gene transcription, which has implications for inflammatory and autoimmune diseases where RORs play a significant role. nih.govresearchgate.net

Cross-Reactivity with Aryl Hydrocarbon Receptor (AhR) and Liver X Receptor (LXR)

Recent research has uncovered the ability of certain vitamin D and lumisterol (B196343) derivatives to act on Liver X Receptors (LXRs). researchgate.netresearchgate.netnih.gov Molecular docking studies have revealed high docking scores for various D3 hydroxymetabolites with the LBDs of LXRα and LXRβ, suggesting effective binding. researchgate.netresearchgate.net The majority of these metabolites function as LXRα/β agonists. nih.gov

Furthermore, some vitamin D metabolites have been found to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in modulating immune responses. nih.govnih.gov While specific data on this compound's direct interaction with AhR is still emerging, related compounds such as 20(OH)D3 and 22,23(OH)2D3 have been shown to stimulate AhR activity. researchgate.net

Table 2: Interaction of 22-Hydroxylated Secosteroids with Other Nuclear Receptors

| Receptor | Type of Interaction |

| RORα | Inverse Agonist |

| RORγ | Inverse Agonist |

| LXRα | Agonist/Inverse Agonist (ligand-dependent) |

| LXRβ | Agonist |

| AhR | Agonist |

Genomic Actions and Transcriptional Regulation

The genomic effects of 22-hydroxylated secosteroids are primarily mediated through the nuclear vitamin D receptor (VDR). nih.gov This process involves a series of molecular events that ultimately alter the transcription of target genes, influencing a wide array of physiological functions from mineral homeostasis to immune regulation. researchgate.netmdpi.com

Modulation of Gene Expression via Vitamin D Response Elements (VDREs)

Upon entering the cell nucleus, 22-hydroxylated secosteroids like this compound are believed to bind to the VDR. This binding event induces a conformational change in the receptor, promoting its heterodimerization with the retinoid X receptor (RXR). nih.govmdpi.comscispace.com This VDR-RXR complex then functions as a ligand-activated transcription factor. nih.gov

The primary mechanism of gene regulation is the binding of this VDR-RXR heterodimer to specific DNA sequences known as Vitamin D Response Elements (VDREs), located in the promoter or enhancer regions of target genes. scispace.comtaylorandfrancis.com A typical VDRE consists of two hexameric nucleotide half-sites, which are most commonly arranged as a direct repeat separated by three base pairs (DR3-type). scispace.comresearchgate.net The binding of the VDR-RXR complex to these elements can either activate or suppress the transcription of adjacent genes, thereby modulating cellular function. taylorandfrancis.com

Recruitment of Co-activators and Co-repressors to VDR Complexes

The transcriptional activity of the VDR-RXR complex bound to a VDRE is not autonomous; it depends on the recruitment of additional proteins known as co-activators and co-repressors. nih.gov

Co-activators: In an agonist-bound state (when a molecule like this compound activates the VDR), the VDR-RXR complex recruits a suite of co-activator proteins. mdpi.com These include members of the steroid receptor co-activator (SRC) family and the VDR-interacting protein (DRIP) complex (also known as Mediator). nih.govnih.gov These co-activators often possess histone acetyltransferase (HAT) activity, which plays a crucial role in remodeling chromatin to a more transcriptionally active state. nih.govnih.gov

Co-repressors: Conversely, in the absence of a ligand or in the presence of an antagonist, the VDR can be associated with co-repressor complexes, such as those containing nuclear receptor co-repressor (NCoR). nih.govresearchgate.net These complexes typically include histone deacetylases (HDACs), which maintain a condensed chromatin structure, thereby repressing gene transcription. nih.gov The binding of an active ligand like a 22-hydroxylated secosteroid causes the release of these co-repressors, allowing for the recruitment of co-activators and the initiation of transcription. mdpi.com

Table 1: Key Proteins in VDR-Mediated Genomic Action

| Protein Class | Example(s) | Function |

|---|---|---|

| Nuclear Receptor | Vitamin D Receptor (VDR), Retinoid X Receptor (RXR) | Form a heterodimer that binds to DNA and initiates transcription. nih.govmdpi.com |

| Co-activators | Steroid Receptor Co-activator (SRC) family, DRIP/Mediator complex | Recruited by ligand-bound VDR-RXR to enhance gene transcription, often via HAT activity. nih.govnih.gov |

Epigenetic Modifications (e.g., Chromatin Accessibility, Histone Modifications)

The regulation of gene expression by 22-hydroxylated secosteroids is deeply intertwined with epigenetic modifications. These changes alter the physical state of chromatin without changing the underlying DNA sequence, thereby controlling the access of transcription machinery to genes. frontiersin.orgnih.gov

The recruitment of co-activator complexes with HAT activity leads to the acetylation of histone proteins. frontiersin.org This modification neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and resulting in a more open, accessible chromatin structure (euchromatin). nih.gov This increased chromatin accessibility is a key step in allowing RNA polymerase II and other transcription factors to bind to the gene promoter and initiate transcription. nih.govfrontiersin.org

Cellular and Tissue-Specific Genomic Responses

The genomic actions of 22-hydroxylated secosteroids are highly specific to different cell types and tissues. mdpi.com This specificity is not determined by the VDR or the VDRE sequence alone, but by a combination of factors. frontiersin.org

The expression levels of VDR, RXR, and various co-activators and co-repressors can vary significantly between tissues, dictating the magnitude and nature of the response. nih.govnih.gov Moreover, the chromatin landscape is unique to each cell type; a VDRE that is accessible in a bone cell might be located in a condensed, inaccessible region of chromatin in a skin cell. frontiersin.orgnih.gov This differential accessibility is a primary determinant of which genes can be regulated by the VDR-RXR complex in a given tissue. frontiersin.org Finally, the VDR often collaborates with other cell-specific transcription factors to regulate gene expression, further tailoring the biological response to the specific needs of the tissue. nih.gov

Structure Activity Relationships Sar of 22 Hydroxylated Vitamin D Derivatives and Analogs

Influence of Hydroxylation Position on Biological Activity

The introduction of a hydroxyl group at the C22 position of the vitamin D molecule generally leads to a decrease in its biological activity. nih.gov For instance, 22-hydroxyvitamin D3 has been shown to possess low affinity for the chick intestinal cytosol receptor. nih.gov While it acts as a weak vitamin D3 agonist in the chick embryonal duodenum in vitro, it displays no significant agonist activity in the intestine or bone of vitamin D-deficient rats in vivo. nih.gov

However, despite reduced VDR affinity, 22-hydroxylated derivatives can still elicit cellular responses. nih.gov Studies on skin cells have demonstrated that 22-hydroxyvitamin D3 can inhibit keratinocyte proliferation in a dose-dependent manner and stimulate the translocation of the VDR from the cytoplasm to the nucleus, although to a lesser extent than 1α,25-dihydroxyvitamin D3. nih.gov

The presence of multiple hydroxyl groups on the side chain can lead to complex effects on biological activity. The enzyme CYP11A1 can hydroxylate vitamin D3 to produce various metabolites, including 20,22-dihydroxyvitamin D3. nih.govwcrj.netmdpi.com

Like 22-hydroxyvitamin D3, 20,22-dihydroxyvitamin D3 also demonstrates the ability to inhibit the proliferation of keratinocytes. nih.gov Notably, it is a strong inducer of involucrin (B1238512) expression, a marker for keratinocyte differentiation. nih.gov Similar to its singly hydroxylated counterpart, 20,22-dihydroxyvitamin D3 also promotes the translocation of VDR to the nucleus, with an effect level comparable to other active metabolites. nih.gov This suggests that while individual hydroxylations might decrease VDR binding affinity, the combined effect of multiple hydroxylations can still result in significant and specific biological outcomes.

Role of Side-Chain Modifications

Modifications such as the introduction of an oxygen atom (oxa) or a double bond (ene) at the C22-position have been explored to create vitamin D analogs with altered properties.

The 22-oxa modification, as seen in 22-oxa-calcitriol, can influence the interaction with coactivator proteins. wiley.com For example, 22-oxa-calcitriol has been shown to induce VDR interaction with the coactivator TIF2, but not with others like SRC-1. wiley.comiiarjournals.org This selective recruitment of coactivators may underlie the specific biological responses observed with such analogs. iiarjournals.org Some 20(S)-22-oxa vitamin D3 analogs exhibit potent anti-proliferative activity despite having a very low binding affinity for the VDR. google.com

The 22-ene modification is another strategy to develop analogs with specific activities. For instance, 22-ene-25-oxa-vitamin D has demonstrated profound immunosuppressive capabilities by inhibiting the production of Th1-cytokines while augmenting the Th2 response. nih.govwiley.com This highlights the potential of such modifications to create analogs with targeted therapeutic effects.

| Analog | Modification | Observed Effect | Reference |

| 22-oxa-calcitriol | 22-Oxa | Induces VDR interaction with TIF2 | wiley.comiiarjournals.org |

| 20(S)-22-oxa vitamin D3 analogs | 20-epi, 22-Oxa | Potent anti-proliferative activity, low VDR affinity | google.com |

| 22-ene-25-oxa-vitamin D (ZK156979) | 22-Ene, 25-Oxa | Immunosuppressive; inhibits Th1, augments Th2 response | nih.govwiley.com |

The conformation of the vitamin D side chain plays a crucial role in determining its binding affinity to the VDR and its subsequent biological activity. acs.orgacs.org The spatial arrangement of the side chain is a key determinant for potent VDR-mediated gene transcription. acs.org

Computational and experimental studies have shown that the side chains of potent vitamin D analogs tend to occupy specific regions in space. acs.orgacs.org Modifications that influence the side-chain conformation, such as the introduction of a 22-oxa or 22-ene group, can impact the potency of the analog. acs.orgacs.org For instance, analogs with a 22-oxa or 22-ene modification often have their side chains located in a specific spatial region that correlates with increased potency. acs.orgacs.org

The length of the side chain and the number and position of hydroxyl groups are critical factors that influence the biological activity of vitamin D analogs. mdpi.com An extended and rigidified side-chain can contribute to longer-term biological effects. mdpi.com

A-Ring Conformation and Overall Molecular Geometry in Activity Modulation

The A-ring of vitamin D compounds can adopt two primary chair-like conformations, denoted as α and β. nih.gov In the β-chair conformation, the hydroxyl group at C-3 is oriented below the plane of the A-ring, while in the α-chair conformation, it is positioned above the plane. nih.gov Research suggests that the A-ring's conformation significantly impacts the molecule's interaction with the VDR. nih.gov Generally, vitamin D analogs that adopt a β-chair conformation in the A-ring tend to exhibit higher biological activity. mdpi.com This preference is attributed to the potential for stronger electrostatic interactions between the β-conformation of the A-ring and the VDR. mdpi.com The formation of direct hydrogen bonds between the 1α-hydroxyl and 3-hydroxyl groups of the A-ring encourages the adoption of the more active β-chair conformation. mdpi.com

Upon binding to the VDR, the A-ring is anchored within the ligand-binding pocket through hydrogen-bonding interactions. Specifically, the 1α-hydroxyl group can form pincer-type hydrogen bonds with Ser237 and Arg274 of the VDR, while the 3β-hydroxyl group interacts with Tyr143 and Ser274. jst.go.jppnas.org The ligand itself adopts a conformation where the A-ring is in a chair B form with the 1α-OH and 3β-OH groups in equatorial and axial orientations, respectively. mdpi.com

Modifications to the A-ring, such as 2α-functionalization, have been shown to enhance VDR binding affinity. For instance, the introduction of a 2α-methyl group can fill a hydrophobic cavity in the VDR's ligand-binding domain, leading to a four-fold increase in binding affinity compared to 1α,25(OH)₂D₃. jst.go.jp Similarly, 2α-substituents with a hydroxyl group, like in 2α-(3-hydroxypropyl)-1α,25(OH)₂D₃ (O1C3) and 2α-(3-hydroxypropoxy)-1α,25-dihydroxyvitamin D₃ (O2C3), can form additional hydrogen bonds with Arg274, resulting in higher VDR binding affinity. jst.go.jp

The following tables present data on the VDR binding affinity and transcriptional activity of various vitamin D analogs, illustrating the impact of A-ring and side-chain modifications.

Table 1: VDR Binding Affinity and Transcriptional Activity of Selected Vitamin D Analogs

| Compound | VDR Binding Affinity (%)* | Transcriptional Activity (EC₅₀, nM) | Reference |

|---|---|---|---|

| 1α,25(OH)₂D₃ | 100 | 0.037 (HOS cells) | jst.go.jp |

| 2α-methyl-1α,25(OH)₂D₃ | ~400 | - | jst.go.jp |

| 2α-(3-hydroxypropyl)-1α,25(OH)₂D₃ (O1C3) | 300 | > 1α,25(OH)₂D₃ | jst.go.jp |

| 2α-(3-hydroxypropoxy)-1α,25(OH)₂D₃ (O2C3) | 180 | > 1α,25(OH)₂D₃ | jst.go.jp |

| MART-10 (2α-(3-hydroxypropyl)-19-nor) | 100 | - | jst.go.jp |

| MART-11 (2β-(3-hydroxypropyl)-19-nor) | 3 | - | jst.go.jp |

*Relative to 1α,25(OH)₂D₃

Table 2: Impact of Side-Chain Modifications on Biological Activity

| Compound | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 22,22-dimethyl analog of 20-epi compound | 22,22-dimethylation | Lower cell differentiating potency and transcriptional activity | nih.gov |

These findings underscore the principle that both the localized conformation of the A-ring and the global molecular shape governed by the side chain are pivotal in modulating the biological activity of vitamin D derivatives. The precise positioning of hydroxyl groups and other functional moieties for optimal interaction with the VDR is a key factor in their potency.

Analytical Methodologies for 22 Hydroxylated Vitamin D Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of vitamin D metabolites, providing the necessary separation from a complex mixture of related compounds. iiarjournals.orgwho.int The primary advantage of liquid chromatography-based methods is their ability to separate different vitamin D species, which allows for individual quantification and the removal of interfering substances. iiarjournals.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin D and its metabolites. njlabs.com It offers high precision and accuracy, enabling the separation and quantification of these compounds even in complex samples like dietary supplements and biological fluids. who.intnjlabs.com HPLC systems, particularly those using reverse-phase (RP) C18 columns, are frequently employed. fortunejournals.comoatext.com

For quantification, a UV detector is commonly used, with detection typically set around 265 nm, which is the absorption maximum for the triene system of vitamin D compounds. fortunejournals.comoatext.compnas.org The method's ability to produce sharp, well-resolved peaks minimizes interference, leading to highly accurate results. njlabs.com Sample preparation often involves protein precipitation with a solvent like ethanol, followed by liquid-liquid extraction (LLE) with a nonpolar solvent such as hexane (B92381) to isolate the lipophilic vitamin D metabolites. fortunejournals.comoatext.comoatext.com The versatility of HPLC allows it to be coupled with various detectors, enhancing its robustness for both research and routine analysis. njlabs.com

Table 1: Typical HPLC Parameters for Vitamin D Metabolite Analysis

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5µm) | fortunejournals.com |

| Mobile Phase | Isocratic or gradient mixture (e.g., Methanol/Water or Acetonitrile/Methanol/Water) | fortunejournals.comoatext.com |

| Flow Rate | 1.0 - 1.5 mL/min | fortunejournals.com |

| Detection | UV at 265 nm | oatext.comoatext.com |

| Injection Volume | 20 µL | fortunejournals.comoatext.com |

| Sample Prep | Protein Precipitation & Liquid-Liquid Extraction | oatext.com |

This table is interactive. Click on the headers to sort.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

While less common for routine quantification due to the thermal instability of vitamin D compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for structural elucidation. pnas.orgresearchgate.net Before analysis, vitamin D metabolites typically require derivatization to increase their volatility and thermal stability. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)acetamide to protect hydroxyl groups. pnas.org

The strength of GC-MS lies in its ability to provide detailed fragmentation patterns upon electron ionization. researchgate.net This "hard" ionization technique provides a wealth of structural information that is complementary to the "soft" ionization methods used in LC-MS, aiding in the definitive identification of novel or unknown metabolites. pnas.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the measurement of vitamin D metabolites. amegroups.orgthermofisher.comrsc.org This is due to its superior sensitivity and specificity, which allows for the accurate quantification of metabolites present at very low concentrations in biological fluids. amegroups.orgfrontiersin.org The technique combines the powerful separation capabilities of HPLC with the precise detection and identification power of tandem mass spectrometry. who.int

LC-MS/MS methods can overcome the limitations of immunoassays, such as cross-reactivity with other metabolites. amegroups.org The method's high selectivity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. frontiersin.org This ensures that only the compound of interest is being measured. Derivatization can sometimes be employed to enhance the ionization efficiency and sensitivity for low-concentration metabolites. amegroups.orgmdpi.com The development of reference measurement procedures by institutions like the National Institute of Standards and Technology (NIST) has further solidified the accuracy and standardization of LC-MS/MS for vitamin D analysis. amegroups.org

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural confirmation of vitamin D metabolites isolated by chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of vitamin D metabolites. frontiersin.org While requiring highly purified samples and larger quantities compared to mass spectrometry, NMR provides definitive information about the molecular structure, including the precise location of hydroxyl groups and the stereochemistry of the molecule. frontiersin.orgpnas.org

Proton (¹H) NMR is used to identify hydroxylated metabolites by observing shifts in the signals of protons attached to or near the carbon atom where hydroxylation has occurred. pnas.org For instance, the introduction of a hydroxyl group at C-22 would alter the chemical shifts and coupling patterns of the side-chain protons. For more complex structural problems and to probe the conformation of metabolites, advanced techniques like 13C NMR and two-dimensional NMR (e.g., NOESY) are utilized. nih.govacs.org

Diode Array Spectrophotometry (DAD) in Conjunction with HPLC

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is an advanced type of UV-Vis detector used in HPLC systems. fortunejournals.comnih.gov Unlike a standard single-wavelength UV detector, a DAD collects spectra across a range of wavelengths simultaneously for every point in the chromatogram. orientjchem.org

This capability is highly valuable in the analysis of vitamin D metabolites for two main reasons:

Peak Purity Assessment: It allows for the assessment of peak purity by comparing spectra across an eluted peak. This helps to ensure that a chromatographic peak corresponds to a single compound and is not co-eluting with an impurity.

Compound Identification: The full UV spectrum obtained can be used as a characteristic fingerprint to help identify compounds by comparing them to the spectra of known standards. researchgate.net For vitamin D and its isomers, which all share the same basic chromophore, the UV spectrum (typically with a maximum absorption around 265 nm) provides confirmatory evidence of the compound class. fortunejournals.comnih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 22-Hydroxy Vitamin D4 | - |

| Ergocalciferol | Vitamin D2 |

| Cholecalciferol | Vitamin D3 |

| 25-Hydroxyvitamin D | 25(OH)D |

| 25-Hydroxyvitamin D2 | 25(OH)D2 |

| 25-Hydroxyvitamin D3 | 25(OH)D3 |

| 1α,25-Dihydroxyvitamin D3 | 1,25(OH)2D3 |

| 24R,25-Dihydroxyvitamin D3 | 24R,25(OH)2D3 |

| 7-Dehydrocholesterol | 7-DHC |

This table is interactive. Click on the headers to sort.

Challenges in Specific Quantification in Complex Biological Matrices

The accurate quantification of 22-hydroxylated vitamin D metabolites, including this compound, in complex biological matrices such as serum, plasma, or milk presents a significant analytical challenge. These difficulties stem from the inherent complexity of the biological sample, the physicochemical properties of the vitamin D molecule, the low endogenous concentrations of specific metabolites, and the presence of numerous structurally similar, interfering compounds. While analytical methods for the major vitamin D metabolites like 25-hydroxyvitamin D3 are well-established, the specific and reliable measurement of less abundant forms like 22-hydroxylated metabolites requires overcoming several critical hurdles. amegroups.orgiiarjournals.org

The primary analytical approach for the specific quantification of vitamin D metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard due to its superior selectivity and sensitivity compared to immunoassays. amegroups.orgrsc.orgnih.gov However, even this advanced technique is not immune to significant challenges.

A core issue in LC-MS/MS analysis is the matrix effect , where co-eluting endogenous substances from the biological sample interfere with the ionization of the target analyte. nih.goviiarjournals.org These matrix components, which include phospholipids, salts, and other metabolites, can either suppress or enhance the analyte's signal in the mass spectrometer, leading to underestimation or overestimation of its true concentration. iiarjournals.org The lipophilic nature of vitamin D metabolites necessitates extensive sample preparation, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove these interfering substances. amegroups.orgnih.gov Despite these cleanup steps, residual matrix components often remain. The use of atmospheric pressure chemical ionization (APCI) is sometimes preferred over electrospray ionization (ESI) as it can be less susceptible to matrix effects for vitamin D analysis. amegroups.orgrsc.org The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte, which experiences similar ionization effects as the target compound. nih.gov However, the commercial availability of SIL-IS for rare metabolites like this compound is limited. iiarjournals.org

The following table illustrates the matrix effects observed in the LC-MS/MS analysis of various vitamin D metabolites in different biological matrices, highlighting the variability and magnitude of this challenge.

| Analyte | Biological Matrix | Matrix Effect (%) | Analytical Method | Reference |

|---|---|---|---|---|

| Vitamin D3 | Food (Various) | Significant ion-suppression | LC-MS/MS | nih.gov |

| 25-hydroxyvitamin D3 | Human Plasma | 91-93% (Signal Recovery) | HPLC | oatext.com |

| 25-hydroxyvitamin D2 | Human Plasma | 82-92% (Signal Recovery) | HPLC | oatext.com |

| Derivatized Vitamin D Metabolites | Human Serum | 65-111% (Signal Recovery) | LC-MS/MS | rsc.org |

| Vitamin A | Infant Food | ~47% (Strong Signal Suppression) | UHPLC-APCI-MS/MS | nih.gov |

Another significant challenge is the presence of isobaric and isomeric interference . The vitamin D metabolome is rich with isomers—compounds with the same chemical formula but different structures. For instance, dihydroxylated metabolites such as 24,25-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 are isobaric with other dihydroxy-forms. nih.gov These compounds cannot be distinguished by the mass spectrometer alone and require complete chromatographic separation prior to detection. iiarjournals.orgnih.gov Achieving baseline separation of these structurally similar compounds is often difficult and requires highly optimized chromatographic methods, sometimes involving specialized chiral columns or derivatization techniques. nih.govbham.ac.uk Any 22-hydroxylated metabolite would need to be chromatographically resolved from all other isobaric species to ensure specific quantification.

Furthermore, many hydroxylated vitamin D metabolites, particularly the dihydroxylated forms, circulate at extremely low concentrations (in the pmol/L or pg/mL range), in contrast to the main circulating form, 25-hydroxyvitamin D (nmol/L range). d-nb.infoviamedica.pl Detecting and accurately quantifying these trace-level analytes pushes the limits of even the most sensitive LC-MS/MS instruments. rsc.org To enhance sensitivity, a chemical derivatization step is often employed. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) react with the cis-diene structure of vitamin D, improving ionization efficiency and thus detection sensitivity by orders of magnitude. d-nb.info

While immunoassays are widely used in clinical settings for 25-hydroxyvitamin D, they are generally unsuitable for the specific quantification of minor metabolites like this compound. amegroups.org These assays rely on antibodies that frequently exhibit significant cross-reactivity with other vitamin D metabolites. nih.govelsevier.es An antibody raised against one metabolite can bind to others, leading to a cumulative and inaccurate result. For example, some immunoassays for 25-hydroxyvitamin D show substantial cross-reactivity with its C-3 epimer and 24,25-dihydroxyvitamin D3. elsevier.esresearchgate.net Given the lack of commercially available, specific antibodies for rare metabolites, using an existing immunoassay would yield unreliable and likely erroneous measurements.

The table below demonstrates the wide range of cross-reactivity of different commercial immunoassays with various vitamin D metabolites, underscoring their lack of specificity.

| Immunoassay | Metabolite | Cross-Reactivity (%) | Reference |

|---|---|---|---|

| Roche Elecsys | C3-epimer of 25(OH)D3 | 93% | elsevier.es |

| Siemens ADVIA Centaur | C3-epimer of 25(OH)D3 | 1% | elsevier.es |

| DiaSorin Liaison | 25(OH)D2 | 110 ± 23% | uliege.be |

| Roche Elecsys | 25(OH)D2 | 46 ± 20% | uliege.be |

| VIDAS® | 1,25(OH)2D3 | 69.0% | uliege.be |

| VIDAS® | 24,25(OH)2D3 | 554.6% | uliege.be |

Finally, the development and validation of robust analytical methods are hampered by a lack of certified reference materials (CRMs) and standardization programs for less common metabolites. iiarjournals.orgiiarjournals.org While organizations like the National Institute of Standards and Technology (NIST) have developed CRMs for major metabolites like 25-hydroxyvitamin D3 and 24R,25-dihydroxyvitamin D3, such standards are not available for this compound. amegroups.org This absence of a "gold standard" reference makes it difficult to ensure the accuracy, precision, and inter-laboratory comparability of any newly developed assay.

Cellular and in Vitro Model Systems for Research on 22 Hydroxylated Secosteroids

Application of Cultured Cell Lines

Cultured human keratinocytes are invaluable models for elucidating the biological activities of vitamin D compounds, including 22-hydroxylated secosteroids. These cells express the vitamin D receptor (VDR), and the binding of active vitamin D metabolites to this receptor initiates a cascade of events that regulate gene expression, ultimately influencing cellular processes like proliferation and differentiation. mdpi.commdpi.com

Studies using keratinocyte cell lines have demonstrated that vitamin D and its analogs can inhibit proliferation and promote differentiation in a dose-dependent manner. mdpi.com For instance, research on 20-hydroxyvitamin D2 [20(OH)D2] has shown its ability to inhibit DNA synthesis in epidermal keratinocytes. nih.gov This anti-proliferative activity is often comparable to that of the classical active form of vitamin D, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3]. nih.gov The mechanism involves the regulation of cell cycle proteins, such as the inhibition of cyclin expression and the stimulation of involucrin (B1238512), a marker of differentiation. nih.gov

The anti-proliferative effects of these secosteroids are mediated through their interaction with the VDR. Upon ligand binding, the VDR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov The ability of novel vitamin D analogs to induce VDR translocation is a key indicator of their potential biological activity. iiarjournals.org For example, 20(OH)-20(CH3)D3 has been shown to be highly potent in inducing VDR translocation and inhibiting keratinocyte proliferation. iiarjournals.org

It is important to note that the cellular response to vitamin D compounds can be influenced by the calcium concentration in the culture medium, as calcium signaling pathways interact with VDR signaling to regulate keratinocyte differentiation. mdpi.comnih.gov Furthermore, the expression of enzymes involved in vitamin D metabolism, such as CYP27B1 (which produces the active 1,25(OH)2D3) and CYP24A1 (which catabolizes it), also plays a crucial role in determining the local concentration and activity of these compounds within the skin. mdpi.combmanaj.org

Table 1: Effects of Secosteroids on Keratinocyte Proliferation and VDR Activity

| Compound | Effect on Keratinocyte Proliferation | VDR Translocation | Reference |

|---|---|---|---|

| 20(OH)D2 | Inhibits DNA synthesis | Activates VDR | nih.gov |

| 1,25(OH)2D3 | Inhibits proliferation at high concentrations | Induces translocation | mdpi.com |

| 20(OH)-20(CH3)D3 | Inhibits proliferation | High potency for induction | iiarjournals.org |

| VDR Knockdown | Enhanced proliferation | - | nih.gov |

Melanoma cell lines that express the vitamin D receptor (VDR) are critical tools for investigating the anticancer properties of vitamin D analogs, including their ability to induce VDR translocation. nih.govcancerbiomed.org The translocation of the VDR from the cytoplasm to the nucleus is a pivotal step in the genomic signaling pathway of vitamin D, initiating the regulation of target genes that can control cell proliferation, differentiation, and apoptosis. nih.goviiarjournals.org

Studies have utilized various human melanoma cell lines, such as WM98, A375, and SK-MEL-188, to assess the efficacy of different vitamin D compounds. bmanaj.org Research has shown that active forms of vitamin D and their analogs can stimulate the translocation of the VDR to the nucleus in these cells. nih.govmdpi.com This nuclear translocation is often associated with an inhibition of melanoma cell proliferation and colony formation. nih.goviiarjournals.org

The responsiveness of melanoma cells to vitamin D compounds can be influenced by several factors, including their pigmentation status and the expression levels of VDR and vitamin D-metabolizing enzymes. bmanaj.orgnih.gov For instance, pigmentation has been observed to attenuate the 1,25(OH)2D3-induced translocation of the VDR to the nucleus in some melanoma cell lines. nih.gov Furthermore, the expression of VDR can vary among different melanoma cell lines, and this can impact their sensitivity to the anti-proliferative effects of vitamin D. bmanaj.orgcancerbiomed.org Some studies have suggested that a lack of VDR expression or insufficient levels may contribute to the unresponsiveness of certain melanomas to vitamin D therapy. cancerbiomed.org

The investigation of VDR translocation in melanoma cells provides a valuable method for screening the potency of novel secosteroids. The ability of a compound to efficiently promote the nuclear localization of the VDR is a strong indicator of its potential as an anti-melanoma agent acting through the genomic vitamin D pathway. mdpi.com

Table 2: VDR Translocation and Anti-Proliferative Effects in Melanoma Cell Lines

| Cell Line | Compound | VDR Translocation | Anti-Proliferative Effect | Reference |

|---|---|---|---|---|

| SKMel-188 (nonpigmented) | 1,25(OH)2D3, 20(OH)D3 | Stimulated | Inhibited proliferation | iiarjournals.org |

| WM98, A375 | 1,25(OH)2D3, 25(OH)D3, Calcipotriol | - | Suppressed growth | bmanaj.org |

| SK-MEL-28, A375 | 1,24,25(OH)3D3 | Enhanced | Decreased proliferation | mdpi.com |

Cultured osteosarcoma and hepatoma cell lines serve as important in vitro models for studying the metabolism of vitamin D analogs, including 22-hydroxylated secosteroids. nih.govcapes.gov.br These cell lines represent key tissues involved in vitamin D metabolism and action, namely bone and liver. The liver is the primary site for the initial hydroxylation of vitamin D to 25-hydroxyvitamin D, while bone cells are major targets for the actions of active vitamin D metabolites. nih.govfrontiersin.org

Studies using osteosarcoma cell lines, such as MG-63, have provided insights into the cellular responses to vitamin D compounds. For example, treatment of MG-63 cells with 1,25(OH)2D has been shown to influence the expression and localization of proteins involved in metabolic regulation, such as DDIT4, and can suppress tumor growth. nih.gov

Hepatoma cell lines are utilized to investigate the hepatic metabolism of vitamin D and its analogs. The liver expresses a range of cytochrome P450 enzymes that are responsible for both the activation and catabolism of these compounds. frontiersin.org Research using cultured hepatoma cells has demonstrated the degradation of vitamin D analogs into various hydroxylated and side-chain truncated metabolites. nih.gov For instance, studies with the vitamin D analog 22-oxacalcitriol in hepatoma cells have identified metabolites such as 24-hydroxylated and 26-hydroxylated derivatives, as well as products resulting from side-chain cleavage. nih.gov These metabolic studies are crucial for understanding the pharmacokinetics and biological activity of novel secosteroids, as the metabolites produced may have different efficacy and safety profiles compared to the parent compound. nih.gov

Table 3: Metabolism of Vitamin D Analogs in Osteosarcoma and Hepatoma Cells

| Cell Line Type | Model For | Key Findings | Reference |

|---|---|---|---|

| Osteosarcoma (e.g., MG-63) | Bone cell response and metabolism | Vitamin D can suppress tumor growth and modulate metabolic pathways. nih.gov | nih.gov |

| Hepatoma | Liver metabolism | Degradation of vitamin D analogs into hydroxylated and side-chain cleaved metabolites. nih.gov | nih.govscilit.com |

The human monocytic cell line THP-1 is a widely used and well-established model for investigating the role of vitamin D in the immune system, particularly for studying the genome-wide binding of the vitamin D receptor (VDR), known as the VDR cistrome, and its impact on the epigenome. nih.govfrontiersin.org Monocytes and their differentiated forms, macrophages and dendritic cells, are key components of the innate immune system and are highly responsive to vitamin D. nih.govfrontiersin.org

Upon stimulation with active vitamin D metabolites like 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the VDR binds to thousands of specific locations in the genome. mdpi.com These binding sites are often located in enhancer regions of target genes. frontiersin.org The binding of the VDR, in concert with other transcription factors known as pioneer factors like PU.1 and CEBPA, can modulate the accessibility of chromatin and alter the epigenetic landscape of the cell. frontiersin.orgnih.gov This, in turn, regulates the expression of hundreds of primary vitamin D target genes. frontiersin.orgmdpi.com

In THP-1 cells, the VDR cistrome has been extensively mapped, revealing that it comprises thousands of genomic loci. nih.govmdpi.com A subset of these sites are considered "persistent" or "hotspots," meaning they are consistently occupied by the VDR and are thought to be the primary points of contact for vitamin D signaling. nih.govmdpi.com The interaction between VDR and other transcription factors, such as the ETS-domain transcription factor PU.1, is crucial for modulating the vitamin D response. nih.gov Studies have shown that the VDR ligand can influence the binding of PU.1 to thousands of genomic sites, highlighting a significant crosstalk between these two factors. nih.gov

These epigenomic and cistromic analyses in THP-1 cells provide a detailed molecular understanding of how 22-hydroxylated secosteroids and other vitamin D compounds exert their immunomodulatory effects. By examining changes in VDR binding, chromatin accessibility, and histone modifications, researchers can identify the specific genes and pathways regulated by these compounds in immune cells. nih.govfrontiersin.org

Table 4: VDR Cistrome and Epigenomic Features in THP-1 Monocytes

| Feature | Description | Key Findings | Reference |

|---|---|---|---|

| VDR Cistrome | Genome-wide binding sites of VDR | Comprises 5,000-20,000 genomic loci in the presence of 1,25(OH)2D3. mdpi.com | nih.govmdpi.com |

| Pioneer Factors | Transcription factors that facilitate VDR binding | PU.1 and CEBPA are key pioneer factors in monocytes. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Epigenomic Modifications | Changes in chromatin accessibility and histone marks | Vitamin D alters chromatin accessibility at thousands of loci. frontiersin.org | frontiersin.org |

| PU.1-VDR Crosstalk | Interaction between PU.1 and VDR signaling | VDR ligand modulates PU.1 binding at thousands of genomic sites. nih.gov | nih.gov |

Recombinant Enzyme Systems for In Vitro Hydroxylation Studies

Reconstituted enzyme systems are essential for in vitro studies of vitamin D metabolism, allowing for the detailed characterization of specific hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. iiarjournals.orgpnas.org These systems typically consist of a purified CYP enzyme, such as CYP11A1, and its necessary redox partners, adrenodoxin (B1173346) (FDX1) and adrenodoxin reductase (FDXR), which transfer electrons from NADPH to the P450 enzyme to enable its catalytic activity. pnas.orgoup.com

CYP11A1, also known as P450scc, is a mitochondrial enzyme that has been shown to hydroxylate vitamin D3 at multiple positions on its side chain, including carbons 20, 22, and 23, leading to the formation of a variety of hydroxylated metabolites. nih.govnih.gov In vitro experiments using reconstituted CYP11A1 have been instrumental in identifying these novel metabolic pathways for vitamin D3. pnas.org For example, such studies have demonstrated the time-dependent formation of 20-hydroxyvitamin D3 and 20,22-dihydroxyvitamin D3 from vitamin D3. pnas.org

These reconstituted systems offer a controlled environment to study the substrate specificity and catalytic efficiency of different CYP enzymes towards various vitamin D analogs. iiarjournals.orgnih.gov By incubating a specific secosteroid with the reconstituted enzyme system and analyzing the products using techniques like high-performance liquid chromatography (HPLC), researchers can determine the metabolic fate of the compound and identify the resulting hydroxylated products. iiarjournals.org This approach has been used to show that CYP11A1 can metabolize a range of vitamin D analogs, while other enzymes like CYP27B1 can further hydroxylate these products at the 1α-position. iiarjournals.orgnih.gov

The information gained from these in vitro hydroxylation studies is critical for understanding the biological activation and inactivation pathways of novel secosteroids and for predicting their metabolic stability and potential for therapeutic use. iiarjournals.org

Reporter Gene Assays for Receptor Activity Profiling

Reporter gene assays are a fundamental tool in molecular and cellular biology for studying the functional activity of compounds that interact with nuclear receptors, such as the Vitamin D Receptor (VDR). These in vitro assays provide a quantitative measure of a ligand's ability to activate or inhibit the transcriptional activity of its target receptor. For 22-hydroxylated secosteroids, including the less common 22-Hydroxy Vitamin D4, these assays are crucial for characterizing their biological potential and mechanism of action.

The core principle of a VDR reporter gene assay involves introducing a specially designed DNA construct into cultured mammalian cells. indigobiosciences.com This construct links a VDR-responsive element to a reporter gene, most commonly the gene for luciferase. mdpi.com When a secosteroid compound binds to and activates the VDR within the cell, the VDR/retinoid X receptor (RXR) heterodimer binds to the Vitamin D Response Element (VDRE) in the construct. mdpi.comnih.gov This binding initiates the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is then measured and serves as a sensitive and direct indicator of the VDR's transcriptional activity. indigobiosciences.com

The primary application of these assays is to screen compounds and quantify their functional activity, determining whether they act as agonists (activators) or antagonists (inhibitors) of the human VDR. indigobiosciences.comcaymanchem.com While specific research detailing the use of reporter gene assays for this compound is not extensively documented in publicly available literature, the methodology is well-established for a wide range of vitamin D analogs.

For instance, studies on the closely related compound, 22-hydroxyvitamin D3, have utilized such systems. Research has shown that hydroxylation at the C-22 position in the side chain of the vitamin D molecule tends to decrease its biological activity. nih.gov Analogs with a hydroxyl group at C-22, such as 22(OH)D3 and 20,22(OH)₂D₃, have been identified as products of CYP11A1 action on vitamin D3. nih.gov When tested in cellular models, these compounds were found to act as partial agonists of the VDR but were less potent than other analogs like 20(OH)D3. nih.gov They demonstrated an ability to stimulate VDR translocation from the cytoplasm to the nucleus, although with less effect than the primary active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). nih.gov

The data generated from these assays allow for a comparative analysis of the potency and efficacy of different secosteroids. The results are typically presented as a dose-response curve, showing the level of receptor activation at various concentrations of the test compound. This allows researchers to determine key parameters such as the EC₅₀ (the concentration that elicits a half-maximal response), providing a clear profile of the compound's receptor activity.

Table 1: Representative Data from VDR Reporter Gene Assays for Vitamin D Analogs

| Compound | Receptor Target | Assay Type | Observed Activity | Relative Potency (Compared to 1,25(OH)₂D₃) |

|---|---|---|---|---|

| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | VDR | Luciferase Reporter Assay | Strong Agonist | 100% (Reference Compound) |

| 20-hydroxyvitamin D₃ | VDR | Luciferase Reporter Assay | Partial Agonist | Potency comparable to 1,25(OH)₂D₃ for inhibiting keratinocyte proliferation |

| 22-hydroxyvitamin D₃ | VDR | Luciferase Reporter Assay | Weak/Partial Agonist | Less potent than 20(OH)D₃ and 1,25(OH)₂D₃ |

| 20,22-dihydroxyvitamin D₃ | VDR | Luciferase Reporter Assay | Weak/Partial Agonist | Less potent than 20(OH)D₃ |

Note: This table is illustrative and based on findings for related vitamin D3 analogs. Specific quantitative data for this compound are not available in the reviewed sources.

Advanced Research Perspectives on 22 Hydroxylated Secosteroids

Elucidating the Physiological Significance and Endogenous Levels

The physiological role of 22-Hydroxy Vitamin D4 remains an area of active investigation, with current understanding largely extrapolated from related compounds. Vitamin D4, or 22-dihydroergocalciferol, is derived from the precursor 22,23-dihydroergosterol, which is found in certain plant sources. tandfonline.com Its subsequent hydroxylation to this compound is part of a broader, non-classical pathway of vitamin D metabolism.

While the canonical pathway involves the conversion of vitamin D to 25-hydroxyvitamin D [25(OH)D] in the liver and then to the active hormone 1,25-dihydroxyvitamin D [1,25(OH)2D] in the kidneys, alternative pathways can produce a variety of hydroxylated metabolites in different tissues. mdpi.comnih.govmdpi.com The physiological effects of vitamin D extend to immune modulation, regulation of cell growth, and differentiation, with receptors present in numerous tissues throughout the body. nih.gov It is hypothesized that this compound may possess unique, non-calcemic functions, potentially acting locally in the tissues where it is produced.

A significant challenge in this field is the determination of endogenous levels of this compound in human circulation and tissues. Current methods for assessing vitamin D status primarily measure serum 25(OH)D concentrations. nih.gov The development of highly sensitive analytical techniques, such as advanced mass spectrometry, is crucial for detecting and quantifying the low concentrations typical of these alternative metabolites. Establishing baseline endogenous levels is a critical first step to understanding the physiological relevance of this compound and how its production is regulated.

Table 1: Comparison of Major Vitamin D Forms

| Feature | Vitamin D2 (Ergocalciferol) | Vitamin D3 (Cholecalciferol) | Vitamin D4 (22-dihydroergocalciferol) |

| Precursor | Ergosterol | 7-dehydrocholesterol | 22,23-dihydroergosterol tandfonline.com |

| Primary Source | Plants, Fungi, Supplements | Skin synthesis (UVB), Animal-based foods mdpi.com | Plant-derived sterols tandfonline.com |

| Primary Active Metabolite | 1,25-dihydroxyvitamin D2 | 1,25-dihydroxyvitamin D3 nih.gov | Not fully established |

| Primary Measurement | 25-hydroxyvitamin D2 | 25-hydroxyvitamin D3 nih.gov | Not routinely measured |

Comprehensive Mapping of Intracellular Signaling Networks

The biological actions of vitamin D metabolites are mediated through complex intracellular signaling networks. The classical pathway involves the binding of 1,25(OH)2D to the Vitamin D Receptor (VDR), a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). nih.govmdpi.com This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the regulatory regions of target genes, thereby modulating their transcription. nih.goviiarjournals.org

Research into novel vitamin D hydroxyderivatives suggests they may act through both VDR-dependent and VDR-independent mechanisms. mdpi.com Some metabolites have been shown to interact with other nuclear receptors, such as the Retinoid-Related Orphan Receptors (RORα and RORγ). mdpi.com These receptors are involved in regulating pathways like NF-κB and wnt/β-catenin, which are critical for immune response and cellular differentiation. mdpi.com It is plausible that this compound could exert its effects by activating or inhibiting these alternative signaling cascades.

A comprehensive mapping of the intracellular signaling network for this compound would involve several key steps. Initially, receptor binding assays would determine its affinity for VDR, RORs, and other potential nuclear receptors. Subsequently, cell-based reporter assays could be used to measure the activation or repression of specific signaling pathways upon treatment with the compound. Advanced techniques like co-immunoprecipitation followed by mass spectrometry can identify the proteins that interact with the receptor-ligand complex, providing a detailed picture of the molecular machinery involved. This systematic approach is essential to unravel the specific intracellular actions of this compound.

Table 2: Key Proteins in Vitamin D Signaling Pathways

| Protein | Class | Primary Function in Vitamin D Signaling | Potential Relevance for this compound |

| VDR | Nuclear Receptor | Binds active vitamin D metabolites to regulate gene transcription. nih.gov | Primary candidate receptor for mediating genomic effects. |

| RXR | Nuclear Receptor | Forms a heterodimer with VDR, essential for high-affinity DNA binding. nih.gov | Essential partner for potential VDR-mediated signaling. |

| RORα / RORγ | Nuclear Receptor | Alternative receptors for some vitamin D hydroxyderivatives, regulating immune pathways. mdpi.commdpi.com | Potential mediators of VDR-independent or non-calcemic actions. |

| CYP27B1 | Enzyme (Hydroxylase) | Converts 25(OH)D to the active 1,25(OH)2D in the kidney and other tissues. nih.gov | May be involved in the synthesis of further hydroxylated D4 metabolites. |

| CYP24A1 | Enzyme (Hydroxylase) | Catabolizes and inactivates vitamin D metabolites, preventing toxicity. mdpi.com | Key determinant of the metabolic fate and half-life of this compound. |

Development of Selective Agonists/Antagonists for Specific Receptors (e.g., VDR, RORs)

The development of synthetic ligands that can selectively activate (agonists) or inhibit (antagonists) specific receptors is a powerful tool for both research and therapeutic purposes. For the vitamin D system, extensive efforts have been made to create VDR agonists with modified biological profiles, such as reduced calcemic activity. nih.gov These synthetic analogs often feature chemical modifications to the A-ring or side chain of the secosteroid structure, which can enhance binding affinity for VDR or alter interactions with co-regulatory proteins. chimia.ch

Similarly, VDR antagonists have been developed to block the actions of vitamin D, which can be useful for studying receptor function and potentially treating conditions of vitamin D excess. nih.gov For alternative receptors like RORα and RORγ, some vitamin D hydroxyderivatives have been identified as inverse agonists, meaning they suppress the constitutive activity of these receptors. mdpi.com This is particularly relevant for inflammatory conditions where RORs play a role in promoting pro-inflammatory cytokine production. mdpi.com

For this compound, a key research objective is to determine its specific receptor interactions and functional outcomes. Following this, a rational drug design approach could be employed to develop selective agonists and antagonists. By synthesizing a library of compounds with systematic modifications to the this compound structure, researchers can perform structure-activity relationship (SAR) studies. These studies would identify the chemical features responsible for receptor binding and activity, paving the way for highly selective tool compounds to probe the physiological role of the this compound signaling axis and for potential therapeutic agents with targeted actions.

Table 3: Examples of Synthetic Ligands Targeting Vitamin D-Related Receptors

| Compound | Target Receptor | Action | Therapeutic Application/Research Use |

| Calcipotriol | VDR | Agonist | Treatment of psoriasis, designed for low calcemic effect. nih.gov |

| Paricalcitol | VDR | Agonist | Treatment of secondary hyperparathyroidism with reduced hypercalcemic risk. nih.gov |

| ZK159222 | VDR | Antagonist | Research tool to study VDR-mediated gene regulation. nih.gov |

| 20,23(OH)₂D₃ | RORα / RORγ | Inverse Agonist | Research into non-calcemic, anti-inflammatory actions of vitamin D metabolites. mdpi.com |

Integration of Omics Data for Systems-Level Understanding (e.g., Transcriptomics, Epigenomics)

The advent of "omics" technologies has transformed the study of nuclear receptor signaling, allowing for a global, systems-level view of their regulatory functions. Transcriptomics, primarily through RNA sequencing (RNA-Seq), provides a snapshot of all genes being expressed in a cell or tissue at a given time. By comparing the transcriptomes of cells treated with a vitamin D metabolite versus untreated cells, researchers can identify all the genes that are up- or down-regulated, providing a comprehensive "gene signature" for that compound. physiology.orgplos.org

Epigenomics adds another layer of information by mapping the landscape of chromatin accessibility and histone modifications. Techniques like the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) and Chromatin Immunoprecipitation with sequencing (ChIP-seq) can identify the precise locations in the genome where receptors like VDR bind. physiology.orgnih.gov Integrating these epigenomic maps with transcriptomic data allows for the direct correlation of receptor binding events with changes in the expression of nearby genes, thus identifying primary target genes. physiology.org

Applying this systems-biology approach to this compound would be highly informative. A proposed research strategy would involve treating relevant cell types (e.g., immune cells, keratinocytes) with the compound and performing multi-omics analysis over a time course. The resulting data would:

Identify the complete set of genes regulated by this compound.

Map its genome-wide binding sites for VDR or other receptors.

Build a regulatory network model connecting receptor binding to functional outcomes.

This integrated approach moves beyond single-gene analysis to provide a holistic understanding of the compound's mechanism of action, its potential physiological roles, and its relationship to the broader vitamin D signaling system. nih.gov

Table 4: Proposed Omics-Based Research Strategy for this compound

| Omics Technology | Research Question | Expected Outcome |

| Transcriptomics (RNA-Seq) | Which genes are regulated by this compound? | A comprehensive list of up- and down-regulated genes, revealing the cellular pathways affected. d-nb.infonih.gov |

| Epigenomics (ChIP-Seq) | Where does the this compound-receptor complex bind on the genome? | Genome-wide map of binding sites for VDR or other target receptors (e.g., RORs). physiology.org |

| Epigenomics (ATAC-Seq) | How does this compound alter chromatin accessibility? | Identification of changes in open chromatin regions, indicating sites of active gene regulation. uef.fi |

| Proteomics | What proteins interact with the this compound-receptor complex? | Identification of co-activators, co-repressors, and other interacting partners that modulate its activity. |

| Bioinformatics Integration | How do these molecular events connect to create a biological response? | A systems-level model of the this compound signaling network. nih.gov |

Q & A

Q. How is 22-Hydroxy Vitamin D₄ detected and quantified in biological samples?

To detect and quantify 22-Hydroxy Vitamin D₄, researchers commonly use high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or liquid chromatography-mass spectrometry (LC-MS/MS) . For example, in mushroom samples, UV-exposed species were analyzed using HPLC with a C18 column and methanol-water gradients to separate Vitamin D₄ from co-eluting analogs like D3 . LC-MS/MS provides higher specificity, enabling differentiation of structurally similar metabolites via unique mass-to-charge (m/z) ratios, such as distinguishing 22(OH)D₃ (m/z 423 for [M+Na]⁺) from 20(OH)D₃ . Calibration with isotopically labeled internal standards (e.g., [³H]-D3) ensures accuracy in complex matrices .

Q. What natural sources of 22-Hydroxy Vitamin D₄ are relevant for experimental studies?

Edible mushrooms, particularly UV-treated varieties , are primary natural sources. A study analyzing 71 mushroom samples found that UV-exposed oyster mushrooms (e.g., Pleurotus ostreatus) contained 22-Hydroxy Vitamin D₄ at 22.5–35.4 µg/100 g, significantly higher than non-exposed samples. Other species like shiitake and maitake also showed detectable levels (>0.1 µg/100 g) . Researchers should note that precursor compounds (e.g., 22,23-dihydroergosterol) are abundant in mushrooms, requiring validation of extraction protocols to avoid interference .

Advanced Research Questions

Q. What enzymatic pathways produce 22-Hydroxy Vitamin D₄ metabolites, and how are they regulated?

The cytochrome P450scc (CYP11A1) enzyme catalyzes hydroxylation of Vitamin D₃ at C22, producing 22(OH)D₃ as a primary metabolite. This pathway is organ-specific; in adrenal glands and placenta, CYP11A1 initiates a cascade yielding 20,22(OH)₂D₃ and 17,20,22(OH)₃D₃, while epidermal keratinocytes favor 22(OH)D₃ and 20,22(OH)₂D₃ . Kinetic studies using purified CYP11A1 and mitochondrial assays reveal competitive inhibition by cholesterol, suggesting regulatory crosstalk between steroidogenesis and Vitamin D metabolism .

Q. How do structural elucidation techniques resolve ambiguities in Vitamin D metabolite identification?

Nuclear magnetic resonance (NMR) is critical for differentiating hydroxylation sites. For 22(OH)D₃, ¹H-¹³C HSQC spectra identify the hydroxylated C22 methyl group (δH 3.57 ppm; δC 74.5 ppm), while HMBC correlations confirm proximity to the 21-CH₃ group (δH 0.92 ppm) and 17-CH (δC 54.9 ppm) . TOCSY and COSY spectra map spin systems in the side chain, distinguishing 22(OH)D₃ from 23(OH)D₃, which lacks cross-peaks between C22 and C26/27 methyl groups .

Q. What functional implications does 22-Hydroxy Vitamin D₄ have in cellular models, and how do researchers assess them?

In HaCaT keratinocytes , 22(OH)D₃ and 20,22(OH)₂D₃ exhibit dose-dependent antiproliferative effects, measured via [³H]-thymidine incorporation (IC₅₀ ~10⁻⁷ M). However, 22(OH)D₃ shows weaker differentiation induction (e.g., involucrin expression) compared to 20(OH)D₃, suggesting structure-activity dependence . VDR translocation assays using GFP-tagged constructs reveal that 22(OH)D₃ causes 50% less nuclear translocation than 1,25(OH)₂D₃, indicating partial agonism .

Q. How do researchers address contradictions in metabolite identification across studies?

Discrepancies (e.g., misidentification of 20,23(OH)₂D₃ as 20,22(OH)₂D₃) are resolved through multi-technique validation . For example, early TLC and HPLC studies misassigned peaks due to co-elution, but revised NMR and high-resolution MS analyses corrected these errors . Researchers must validate methods using synthetic standards and orthogonal techniques, particularly when studying novel hydroxylated derivatives .

Methodological Considerations

Q. What experimental designs are optimal for studying 22-Hydroxy Vitamin D₄ metabolism in vivo?